molecular formula C18H20N4O B2601175 N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide CAS No. 141178-29-2

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide

Cat. No.: B2601175
CAS No.: 141178-29-2
M. Wt: 308.385
InChI Key: DIIMTIBTEFDHLI-UHFFFAOYSA-N
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Description

“N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide” is a chemical compound with the molecular formula C19H22N4O . It is a part of a class of compounds known as benzotriazoles, which are recognized as versatile and useful in synthesis protocols . Benzotriazoles can easily be introduced into a molecule by a variety of reactions, activate it toward numerous transformations, and are sufficiently stable during the course of reactions .


Synthesis Analysis

The synthesis of benzotriazole compounds has grown in popularity due to its versatility and success in creating pharmacologically important heterocyclic skeletons . Benzotriazole is inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions . It activates molecules toward numerous transformations, remains sufficiently stable during the course of the reactions, and finally can be removed easily at the end of the reaction sequence .


Chemical Reactions Analysis

Benzotriazole methodology has been explored in organic synthesis as a synthetic auxiliary and catalyst in several reactions, such as the Baylis–Hillman reaction and various coupling reactions . It’s also known that benzotriazole can be removed easily at the end of the reaction sequence .

Future Directions

Benzotriazole methodology, including the synthesis of compounds like “N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide”, continues to be a field of interest for researchers due to its versatility and the range of reactions it can facilitate . It’s likely that future research will continue to explore and expand upon these capabilities.

Properties

IUPAC Name

N-[benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-18(2,3)17(23)19-16(13-9-5-4-6-10-13)22-15-12-8-7-11-14(15)20-21-22/h4-12,16H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIMTIBTEFDHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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